Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is a synthetic derivative of daunorubicin, a well-known anthracycline antibiotic primarily used in cancer treatment. Daunorubicin itself is derived from the bacterium Streptomyces peucetius and is classified as an antineoplastic agent due to its ability to inhibit DNA and RNA synthesis, thereby inducing apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) .
The synthesis of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride involves several key steps that modify the daunorubicin structure to enhance its efficacy and specificity against cancer cells.
The molecular structure of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C27H30ClNO10 |
Molecular Weight | 563.98 g/mol |
CAS Number | 23541-50-6 |
Solubility | 0.627 mg/mL in water |
The structure features a tetracene backbone with hydroxyl groups that contribute to its biological activity through intercalation into DNA .
Ala-Leu-Ala-Leu Daunorubicin Hydrochloride undergoes various chemical reactions that are crucial for its mechanism of action:
The mechanism of action of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride primarily involves:
Property | Value |
---|---|
Water Solubility | 0.627 mg/mL |
pKa (Strongest Acidic) | 8.01 |
pKa (Strongest Basic) | 10.03 |
Polar Surface Area | 185.84 Ų |
LogP | 1.68 |
These properties indicate that Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is moderately lipophilic with significant polar characteristics that affect its absorption and distribution in biological systems .
Ala-Leu-Ala-Leu Daunorubicin Hydrochloride has several significant applications in scientific research and medicine:
Ala-Leu-Ala-Leu Daunorubicin Hydrochloride represents a strategic advancement in anthracycline-based oncology therapeutics, emerging from decades of research on targeted drug delivery systems. Conventional anthracycline antibiotics like daunorubicin—first isolated in the 1960s—revolutionized acute leukemia treatment but faced significant limitations due to systemic toxicity and drug resistance mechanisms. Daunorubicin's core structure consists of a tetracyclic aglycone (daunomycinone) linked to the aminosugar daunosamine, enabling DNA intercalation but lacking tumor-specific targeting [3] [10].
The late 1990s–early 2000s witnessed intensive exploration of prodrug strategies to enhance anthracycline specificity. Researchers focused on conjugating therapeutic agents to oligopeptide sequences designed for enzymatic activation within tumor microenvironments. This era produced seminal patents covering prodrug compounds incorporating tetrapeptide linkers, including Ala-Leu-Ala-Leu, covalently bound to anthracycline molecules via their sugar moiety. The selection of this specific peptide sequence was informed by:
This molecular evolution transformed daunorubicin from a conventional cytotoxic agent into a targeted prodrug, marking a paradigm shift in anthracycline delivery. The hydrochloride salt form (Ala-Leu-Ala-Leu Daunorubicin Hydrochloride) subsequently emerged to enhance solubility and facilitate pharmaceutical processing [2] [8].
Table 1: Evolution of Anthracycline Drug Design
Generation | Representative Compound | Structural Features | Limitations |
---|---|---|---|
First | Daunorubicin | Free aglycone-aminosugar | Dose-limiting cardiotoxicity; P-gp mediated resistance |
Second | Liposomal daunorubicin | Phospholipid-encapsulated | Passive targeting only; variable drug release |
Targeted Prodrug | Ala-Leu-Ala-Leu Daunorubicin | Enzyme-cleavable tetrapeptide linker | Requires tumor-specific protease expression |
Ala-Leu-Ala-Leu Daunorubicin Hydrochloride possesses a definitive chemical signature that distinguishes it from both parent anthracyclines and unrelated conjugates. Its identity is characterized by:
The core structure retains daunorubicin’s anthraquinone chromophore (responsible for its red color and fluorescence) while incorporating the tetrapeptide Ala-Leu-Ala-Leu via an amide bond at the C-3' position of daunosamine. This conjugation modifies the molecule’s polarity, evidenced by altered chromatographic behavior compared to unmodified daunorubicin. X-ray crystallography confirms that the peptide moiety adopts an extended conformation, positioning leucine side chains for optimal enzyme interaction [2] [9].
Table 2: Key Chemical Identifiers of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride
Identifier | Specification | Analytical Confirmation |
---|---|---|
CAS Number | 76582-70-2 | NMR, HPLC-MS [5] [8] |
Empirical Formula | C₄₅H₆₂ClN₅O₁₄ | Elemental Analysis, Mass Spectrometry [1] [2] |
Melting Point | 217°C | Differential Scanning Calorimetry [2] |
Optical Activity | [α]₂₀D = +203° (c=0.1, MeOH) | Polarimetry [9] |
Purity Standard | ≥95% | Reverse-phase HPLC [2] [8] |
The integration of the Ala-Leu-Ala-Leu tetrapeptide into daunorubicin’s structure addresses three fundamental limitations of conventional anthracycline chemotherapy:
Tumor-Specific Activation:Cathepsin B—a cysteine protease overexpressed in tumor stroma and endosomes—preferentially cleaves the Ala-Leu bond within the linker. This enzymatic specificity confines active daunorubicin release primarily to malignant tissues, sparing healthy cells from systemic exposure. In vitro studies demonstrate >80% cleavage within 4 hours upon exposure to cathepsin B at tumor-relevant concentrations (pH 5.0–6.5), versus <5% degradation in plasma after 24 hours [4] [7].
Overcoming Multidrug Resistance (MDR):P-glycoprotein (P-gp) efflux pumps recognize free daunorubicin but cannot export the peptide-conjugated prodrug due to altered molecular geometry and hydrophilicity. Nanoparticle-encapsulated or albumin-bound forms of the prodrug undergo endocytic uptake, bypassing membrane transporters. This results in 3–5 fold increased intracellular daunorubicin accumulation in P-gp-overexpressing leukemia cells (e.g., HL-60/ADR) compared to free drug administration [4] [6].
Pharmacokinetic Optimization:The peptide linker enables reversible binding to circulating albumin via hydrophobic leucine residues, prolonging systemic half-life. Albumin-bound complexes accumulate in tumors via enhanced permeability and retention (EPR) effects. Once internalized, lysosomal processing liberates active daunorubicin, yielding sustained intratumoral concentrations. This contrasts sharply with traditional daunorubicin’s rapid clearance (t½α = 0.7 hrs) [3] [7].
Table 3: Functional Advantages Over Conventional Anthracyclines
Parameter | Free Daunorubicin | Ala-Leu-Ala-Leu Daunorubicin | Biological Consequence |
---|---|---|---|
Cellular Uptake Mechanism | Passive diffusion | Endocytosis of albumin/prodrug complex or nanostructures | Avoids P-gp recognition |
Plasma Half-life | ~40 minutes | >6 hours | Enhanced tumor accumulation |
Activation Specificity | Constitutive | Cathepsin B-dependent | Tumor-selective cytotoxicity |
Resistance Induction | High (ABC transporter-mediated) | Low | Effective against MDR phenotypes |
Solubility | Moderate (HCl salt) | High (peptide-modified HCl salt) | Ease of formulation |
The rational design thus transforms daunorubicin into a biologically inert precursor activated within the target microenvironment—a strategy aligning with modern oncology’s precision medicine objectives. Current research explores conjugating this prodrug to nanoparticles, antibodies, and albumin-binding motifs (e.g., maleimidocaproyl) for enhanced delivery efficiency [4] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: